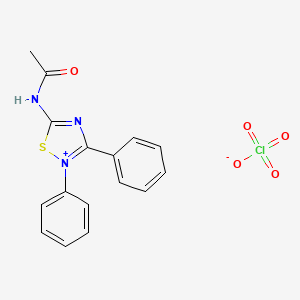

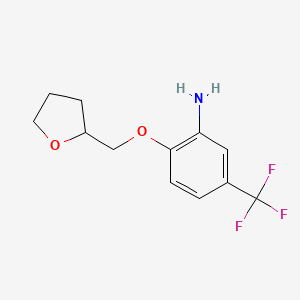

![molecular formula C24H26N4O2S B3008614 N-(4-isopropylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251687-08-7](/img/structure/B3008614.png)

N-(4-isopropylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-isopropylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide" belongs to a class of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, which have been explored for their potential in various therapeutic areas. Research has shown that derivatives of this class exhibit a range of biological activities, including antimalarial, antifungal, antibacterial, and insecticidal properties. These activities are attributed to the core structure of the [1,2,4]triazolo[4,3-a]pyridine moiety combined with different substituents that enhance the compound's interaction with biological targets .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine sulfonamides typically involves multistep reactions starting from various substrates such as chloropyridine sulfonamides or (\beta)-ketosulfonamides. The process may include the formation of intermediates like N'-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates, which are further converted to the desired 1,2,4-triazole derivatives. The synthesis routes are designed to introduce different substituents at specific positions on the core structure to achieve the desired biological activity and physicochemical properties .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridine sulfonamides is characterized by the presence of a triazolopyridine core, which is essential for the compound's biological activity. The substituents attached to this core, such as the isopropylphenyl and methylbenzyl groups in the compound of interest, play a crucial role in determining the compound's binding affinity and selectivity towards biological targets. The molecular structure is often confirmed using techniques like NMR, IR, and elemental analysis .

Chemical Reactions Analysis

The chemical reactivity of [1,2,4]triazolo[4,3-a]pyridine sulfonamides is influenced by the functional groups present in the molecule. These compounds can undergo various chemical reactions, including cyclization, sulfonation, and alkylation, to form fused heterocycles or introduce additional functional groups. These reactions are critical for the synthesis of novel derivatives with improved biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, such as solubility, lipophilicity, and metabolic stability, are important for their pharmacokinetic profile and therapeutic potential. Optimization of these properties is a key focus during the design and synthesis of new derivatives. For instance, cyclization to form a fused heterocycle has been reported to improve lipophilicity, which can enhance the compound's bioavailability .

Aplicaciones Científicas De Investigación

Herbicidal Activity

- Compounds similar to the one have been found to possess significant herbicidal activity. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrated excellent herbicidal effects on a broad spectrum of vegetation at low application rates (Moran, 2003).

Antifungal and Insecticidal Activity

- Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety showed good antifungal and insecticidal activities. For example, one derivative had significant inhibition rates against Rhizotonia erealis and Helminthosporium maydis, as well as high mortality rates against Plutella xylostella and Helicoverpa armigera (Xu et al., 2017).

Antimalarial Agents

- A virtual library of novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment was investigated for antimalarial activity. Certain compounds showed promising in vitro activity against Plasmodium falciparum (Karpina et al., 2020).

Antimicrobial Activity

- Sulfonamides and sulfinyl derivatives with a 1,2,4-triazolo[1,5-a]pyridine or pyrimidine base showed promising antimicrobial activity (Abdel-Motaal & Raslan, 2014).

Insecticidal Agents against Cotton Leafworm

- Sulfonamide thiazole derivatives incorporating 1,2,4-triazolo[1,5-a]pyrimidine were found to be effective insecticidal agents against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).

Acetohydroxyacid Synthase Inhibitors

- Triazolopyrimidine-2-sulfonamide, including derivatives, are known as acetohydroxyacid synthase inhibitors and have been explored for their herbicidal activity and faster degradation rate in soil (Chen et al., 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-methyl-N-[(3-methylphenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2S/c1-17(2)21-10-12-22(13-11-21)28(16-20-8-5-7-18(3)15-20)31(29,30)23-9-6-14-27-19(4)25-26-24(23)27/h5-15,17H,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMBMWGVHQLRFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CN4C3=NN=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-isopropylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

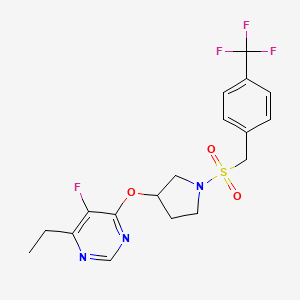

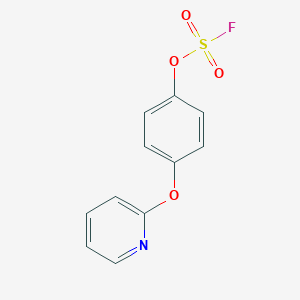

![2-[[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3008531.png)

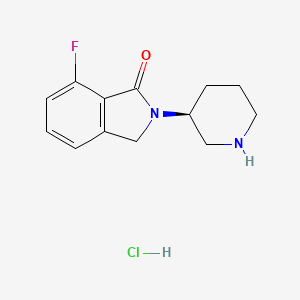

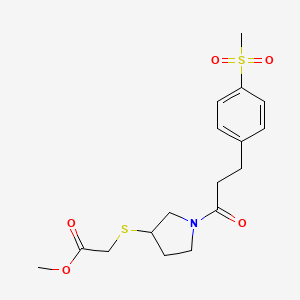

![2-(2-chloro-6-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3008532.png)

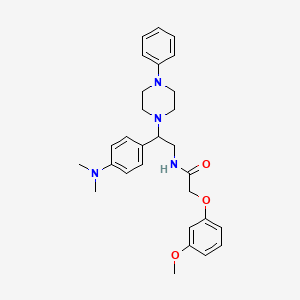

![2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B3008537.png)

![(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3008544.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B3008549.png)

![3-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008553.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B3008554.png)